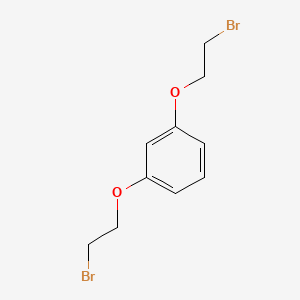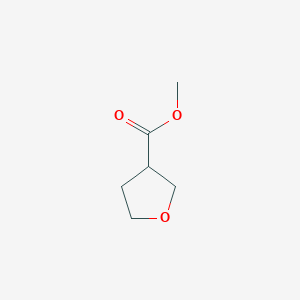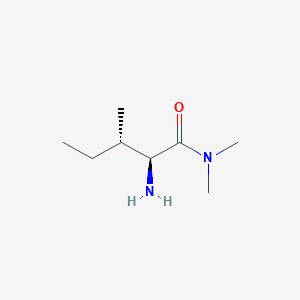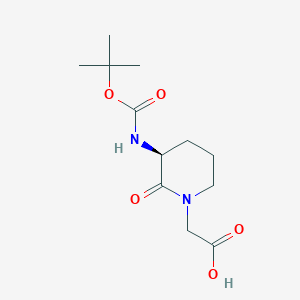
(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(S)-2-(3-(tert-Butoxycarbonylamino)-2-oxopiperidin-1-yl)acetic acid” is a compound that contains a tert-butoxycarbonyl (Boc) group . The Boc group is a protective group used in organic synthesis .
Synthesis Analysis
The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This method is more efficient, versatile, and sustainable compared to the batch . The Boc group can also be selectively deprotected from a structurally diverse set of compounds using oxalyl chloride in methanol .Molecular Structure Analysis
The molecular structure of this compound includes a Boc group, which is a carbamate functional group .Chemical Reactions Analysis
The Boc group in this compound can undergo a reaction with oxalyl chloride to selectively deprotect the Boc group . This reaction takes place under room temperature conditions for 1–4 hours with yields up to 90% .Scientific Research Applications
Synthesis and Characterization
- A practical synthesis method for a closely related dipeptide mimetic, used as a conformationally restricted caspase-1 inhibitor, demonstrates the compound's potential in medicinal chemistry for drug development (Lauffer & Mullican, 2002).
- Another study outlines the synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals, suggesting these compounds' utility in combinatorial solid phase synthesis of novel peptide isosteres, indicating their versatility in creating diverse peptidomimetic libraries (Groth & Meldal, 2001).
Pharmacological Applications
- Tripeptide-based nontoxic hydrogelators synthesized from variants of the compound have been explored for carrying vitamin B12 and doxorubicin, indicating their potential as carriers for drug delivery systems. These hydrogelators exhibited anticancer activity and in vitro cytotoxicity against breast cancer cell lines without notable toxicity towards normal human lymphocytes, showcasing their therapeutic potential (Guchhait et al., 2021).
Utility in Synthesis of Biologically Active Compounds
- Research into the synthesis of constrained peptidomimetics reveals the utility of related compounds in producing 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid. This work demonstrates the application of these compounds in generating rigid dipeptide mimetics for peptide-based drug discovery (Mandal et al., 2005).
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (boc) group is commonly used in synthetic organic chemistry . It is often used to protect amine groups during chemical synthesis, preventing unwanted reactions at these sites .
Mode of Action
The compound introduces the tert-butoxycarbonyl (Boc) group into a variety of organic compounds . This is achieved through a process that is more efficient, versatile, and sustainable when performed in flow microreactor systems . The Boc group serves as a protective group for amines, preventing them from reacting during the synthesis of complex molecules .
Biochemical Pathways
The introduction of the Boc group into organic compounds can influence various biochemical pathways. The unique reactivity pattern of the crowded tert-butyl group is highlighted by its characteristic applications, starting from its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .
Pharmacokinetics
The boc group is typically removed (deprotected) during the final stages of chemical synthesis , which could influence the compound’s bioavailability.
Result of Action
The result of the compound’s action is the successful introduction of the Boc group into a variety of organic compounds . This allows for the synthesis of complex molecules without unwanted reactions at the amine sites .
Action Environment
The environment can significantly influence the action of the compound. For instance, the efficiency of introducing the Boc group into organic compounds is improved when using flow microreactor systems . Additionally, the deprotection of the Boc group can be achieved under room temperature conditions using oxalyl chloride in methanol .
Future Directions
Properties
IUPAC Name |
2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopiperidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-8-5-4-6-14(10(8)17)7-9(15)16/h8H,4-7H2,1-3H3,(H,13,18)(H,15,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPLDJICXMMSBB-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCN(C1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444819 |
Source


|
| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74411-97-5 |
Source


|
| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopiperidin-1-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50444819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
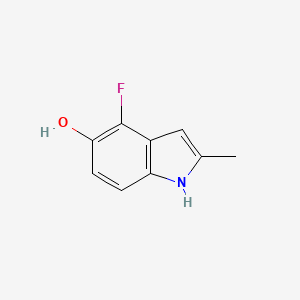

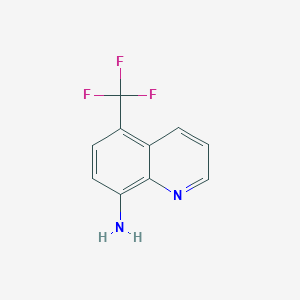
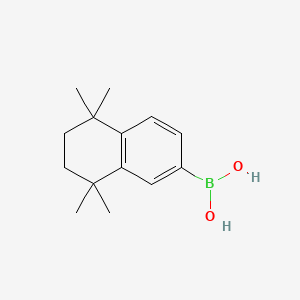
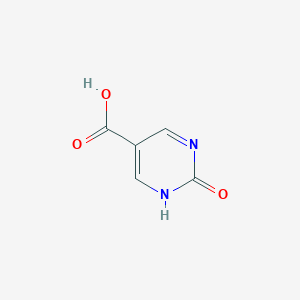
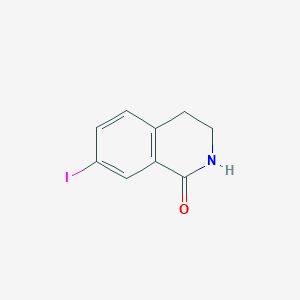
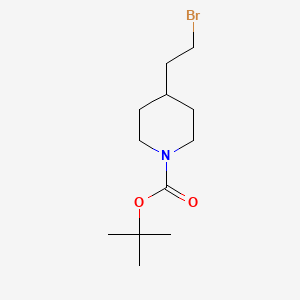
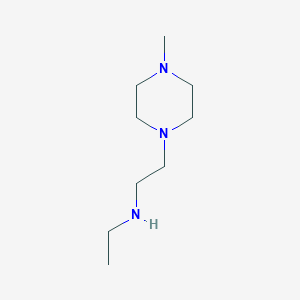
![3,6-Dibromothieno[3,2-b]thiophene](/img/structure/B1311239.png)
